
2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
Übersicht
Beschreibung
BAY-474 is a chemical compound known for its role as an inhibitor of tyrosine-protein kinase c-Met. This kinase is involved in various cellular processes, including growth, motility, and differentiation. BAY-474 acts as an epigenetics probe and has been widely used in scientific research to study the c-Met pathway .
Wirkmechanismus
Target of Action
The primary target of BAY-474 is the tyrosine-protein kinase c-Met . This protein plays a crucial role in various biological activities, making it an attractive target for oncology .
Mode of Action
BAY-474 acts as an inhibitor of the tyrosine-protein kinase c-Met . By inhibiting this protein, BAY-474 can disrupt the function of c-Met, leading to changes in the cell’s behavior.
Biochemical Pathways
The c-Met/HGF signaling pathway is the primary biochemical pathway affected by BAY-474 . This pathway plays a significant role in a diverse array of biological activities. The inhibition of c-Met by BAY-474 can disrupt this pathway, leading to downstream effects that can alter the behavior of the cell.
Pharmacokinetics
It is known that the compound is orally bioavailable . This means that it can be absorbed into the body when taken by mouth, which can impact its bioavailability and effectiveness.
Result of Action
The inhibition of c-Met by BAY-474 can lead to a variety of molecular and cellular effects. These effects depend on the specific biological context in which the compound is used. The primary result of bay-474’s action is the disruption of the c-met/hgf signaling pathway .
Biochemische Analyse
Biochemical Properties
BAY-474 plays a crucial role in biochemical reactions by inhibiting the activity of the tyrosine-protein kinase c-Met . This enzyme is involved in various cellular processes, including proliferation, survival, and migration. By inhibiting c-Met, BAY-474 disrupts these processes, making it a valuable tool for studying the role of c-Met in cancer and other diseases. The compound interacts with the c-Met enzyme through binding interactions, which prevent the enzyme from phosphorylating its substrates .
Cellular Effects
BAY-474 has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting the c-Met signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to reduced cell viability. Additionally, BAY-474 affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of c-Met .
Molecular Mechanism
The molecular mechanism of BAY-474 involves its binding to the active site of the c-Met enzyme, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the disruption of various cellular processes. BAY-474 also affects gene expression by modulating the activity of transcription factors that are regulated by c-Met signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY-474 have been observed to change over time. The compound is stable under standard laboratory conditions and retains its inhibitory activity for extended periods . Prolonged exposure to BAY-474 can lead to the degradation of the compound, which may reduce its efficacy. Long-term studies have shown that BAY-474 can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of BAY-474 vary with different dosages in animal models. At low doses, the compound effectively inhibits c-Met activity without causing significant toxicity . At higher doses, BAY-474 can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
BAY-474 is involved in several metabolic pathways, primarily through its interaction with the c-Met enzyme . The compound is metabolized by liver enzymes, which convert it into inactive metabolites that are excreted from the body. BAY-474 also affects metabolic flux and metabolite levels by modulating the activity of c-Met and its downstream signaling pathways .
Transport and Distribution
Within cells and tissues, BAY-474 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . BAY-474 accumulates in specific tissues, including the liver and kidneys, where it exerts its inhibitory effects on c-Met .
Subcellular Localization
BAY-474 is localized to specific subcellular compartments, including the cytoplasm and nucleus . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to the c-Met enzyme to exert its inhibitory effects. Post-translational modifications and targeting signals direct BAY-474 to these compartments, ensuring its effective inhibition of c-Met .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BAY-474 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, cyclization, and purification through chromatography .
Industrial Production Methods: Industrial production of BAY-474 follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis in reactors, followed by purification and quality control measures to meet the required specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BAY-474 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydroxylierten Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
BAY-474 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Sonde verwendet, um den c-Met-Signalweg und seine Rolle in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von c-Met in zellulären Prozessen wie Wachstum und Differenzierung.
Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen bei der Krebsbehandlung aufgrund seiner inhibitorischen Wirkungen auf c-Met untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf den c-Met-Signalweg abzielen
5. Wirkmechanismus
BAY-474 entfaltet seine Wirkung, indem es die Aktivität der Tyrosinkinase c-Met hemmt. Diese Hemmung stört den c-Met-Signalweg, der an verschiedenen zellulären Prozessen wie Proliferation, Beweglichkeit und Überleben beteiligt ist. Durch die Blockierung dieses Signalwegs kann BAY-474 das Wachstum und die Ausbreitung von Krebszellen reduzieren .
Ähnliche Verbindungen:
Capmatinib: Ein weiterer c-Met-Inhibitor mit potenzieller antineoplastischer Aktivität.
Savolitinib: Ein selektiver und oral bioverfügbarer c-Met-Inhibitor.
JNJ-38877605: Ein ATP-kompetitiver c-Met-Inhibitor mit hoher Selektivität.
Einzigartigkeit von BAY-474: BAY-474 ist aufgrund seiner hohen Potenz und Spezifität als c-Met-Inhibitor einzigartig. Es wirkt als epigenetischer Sonde, was es für die Forschung wertvoll macht, um den c-Met-Signalweg und seine Rolle bei verschiedenen Krankheiten zu verstehen .
Vergleich Mit ähnlichen Verbindungen
Capmatinib: Another c-Met inhibitor with potential antineoplastic activity.
Savolitinib: A selective and orally bioavailable c-Met inhibitor.
JNJ-38877605: An ATP-competitive c-Met inhibitor with high selectivity.
Uniqueness of BAY-474: BAY-474 is unique due to its high potency and specificity as a c-Met inhibitor. It acts as an epigenetics probe, making it valuable for research in understanding the c-Met pathway and its role in various diseases .
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(3-methyl-2H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-9-14(7-18)17(15(8-19)10(2)20-9)12-4-5-16-13(6-12)11(3)21-22-16/h4-6,17,20H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVFMAAIXZONRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


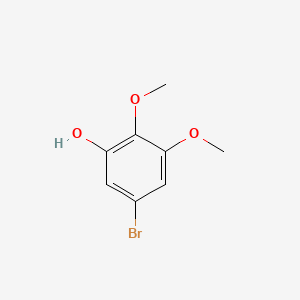
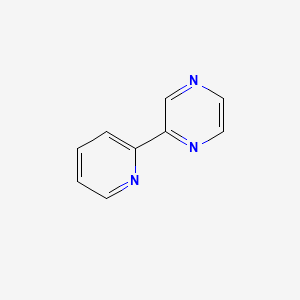
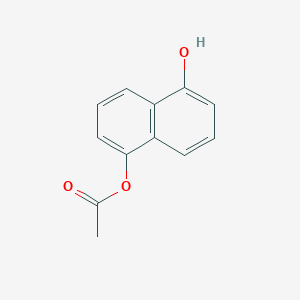
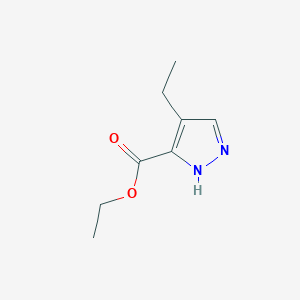


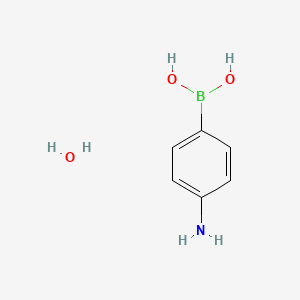
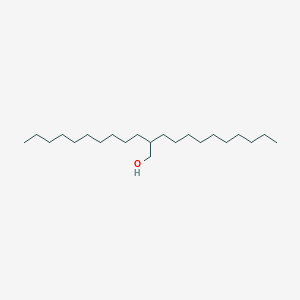
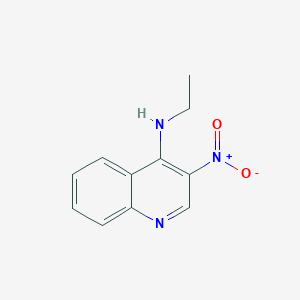

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride](/img/structure/B3181673.png)

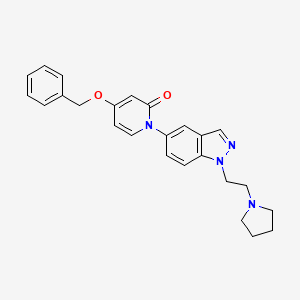
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)
